[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate
Description
This compound is a sulfated glycoside featuring a central oxane (pyranose) ring with stereospecific hydroxyl groups at positions 2R, 3R, 4S, 5R, and 6S. The structure includes a 4-methyl-2-oxochromen-7-yl (coumarin-derived) aglycone linked via an ether bond at the C6 position of the sugar moiety. A sulfate ester is attached to the C2 methyl group, enhancing its polarity and biological activity. Its molecular formula is C₁₇H₂₀O₁₂S, with a calculated molecular weight of 472.40 g/mol. Key physicochemical properties include:
- Polar Surface Area (PSA): ~250 Ų (estimated from similar glycosides)
- Hydrogen Bond Donors (HBD): 6 (hydroxyl groups + sulfate)
- Hydrogen Bond Acceptors (HBA): 12 (oxygen atoms in hydroxyls, ethers, and sulfate)
- LogP: ~-1.5 (predicted), indicating high hydrophilicity due to sulfate and hydroxyl groups .
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O11S/c1-7-4-12(17)26-10-5-8(2-3-9(7)10)25-16-15(20)14(19)13(18)11(27-16)6-24-28(21,22)23/h2-5,11,13-16,18-20H,6H2,1H3,(H,21,22,23)/t11-,13+,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMBMLAUEGWIPT-DZQJYWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925747 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-O-sulfohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126938-14-5 | |
| Record name | 4-Methylumbelliferyl-6-thiogalactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126938145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-O-sulfohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mécanisme D'action
Target of Action
The primary target of 4-Methylumbelliferyl-α-D-galactopyranoside 6-sulfate, also known as 4MU-α-Gal, is the enzyme α-galactosidase A (GLA) . This enzyme plays a crucial role in the breakdown of certain complex carbohydrates in the body.
Mode of Action
4MU-α-Gal serves as a fluorogenic substrate for α-galactosidase A. When cleaved by GLA, it forms two products: galactose and a fluorescent compound called 4-methylumbelliferone (4MU). The fluorescence of 4MU can be measured spectrophotometrically.
Biochemical Pathways
The cleavage of 4MU-α-Gal by GLA is part of the larger biochemical pathway involved in the breakdown of complex carbohydrates. This process is crucial for the normal functioning of cells. Disruptions in this pathway, such as a deficiency in GLA activity, can lead to lysosomal storage disorders like Fabry disease.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of 4MU-α-Gal is limited. Its solubility in water is approximately 50 mg/ml, which suggests that it may have good bioavailability.
Result of Action
The cleavage of 4MU-α-Gal by GLA results in the release of galactose and the fluorescent compound 4MU. The fluorescence of 4MU can be detected and quantified, providing a measure of GLA activity. This can be particularly useful in diagnosing conditions related to GLA deficiency.
Action Environment
The fluorescence of 4MU, the product of 4MU-α-Gal cleavage, is pH-dependent. Its excitation maxima are 320 and 360 nm at low and high pH, respectively, and its emission maximum ranges from 445 to 455 nm, increasing as pH decreases. This suggests that the action, efficacy, and stability of 4MU-α-Gal can be influenced by the pH of its environment.
Analyse Biochimique
Biochemical Properties
The compound [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate is a fluorogenic substrate for α-galactosidase-A. The enzyme α-galactosidase-A converts the substrate to form a blue fluorescent product, methylumbelliferyl. The fluorescence is measured spectrophotometrically.
Cellular Effects
The compound this compound can have significant effects on various types of cells and cellular processes. For instance, it has been used to detect Morquio disease type A, a lysosomal storage disorder in which GALNS is deficient.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme α-galactosidase-A. The enzyme converts the substrate to form a blue fluorescent product, methylumbelliferyl. This conversion is a key part of the compound’s mechanism of action.
Metabolic Pathways
It is known to interact with the enzyme α-galactosidase-A, which could suggest its involvement in the metabolic pathways of this enzyme.
Transport and Distribution
Its interaction with the enzyme α-galactosidase-A could suggest that it may be transported and distributed in a manner similar to the substrates of this enzyme.
Subcellular Localization
Given its interaction with the enzyme α-galactosidase-A, it may be localized in the same subcellular compartments as this enzyme.
Activité Biologique
The compound [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's structure can be described using its IUPAC name and molecular formula. It features multiple hydroxyl groups which contribute to its reactivity and interaction with biological systems.
- IUPAC Name : this compound
- Molecular Formula : C15H18O10S
- Molecular Weight : 382.37 g/mol
Antioxidant Activity
Research indicates that compounds similar to the one exhibit significant antioxidant properties. The presence of multiple hydroxyl groups enhances radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.
Antidiabetic Potential
Recent studies have suggested that this compound may act as an inhibitor of key enzymes involved in carbohydrate metabolism, such as α-glucosidase and pancreatic lipase. This inhibition can lead to reduced glucose absorption in the intestines, thereby lowering postprandial blood sugar levels.
Case Study: Inhibitory Effects on α-Glucosidase
A study conducted on various flavonoids showed that derivatives similar to our compound effectively inhibited α-glucosidase activity in vitro. The results indicated a dose-dependent relationship with significant inhibition at higher concentrations (IC50 values ranging from 50 to 100 µM) .
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects by modulating inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines in cell culture models.
Research Findings
In a controlled study involving macrophages treated with lipopolysaccharide (LPS), the compound significantly decreased the levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Table 1: Biological Activities of this compound
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Radical scavenging | |
| Antidiabetic | Inhibition of α-glucosidase | |
| Anti-inflammatory | Reduction of cytokine production |
Table 2: Comparison of IC50 Values for Enzyme Inhibition
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| [(2R,3R,4S,5R,6S)-...methyl hydrogen sulfate | α-glucosidase | 75 |
| Quercetin | α-glucosidase | 50 |
| Acarbose | α-glucosidase | 100 |
Applications De Recherche Scientifique
Medicinal Chemistry
1. Antioxidant Properties
Research indicates that compounds similar to [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate exhibit significant antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. Such properties are crucial in developing therapeutic agents for diseases linked to oxidative damage such as cancer and neurodegenerative disorders .
2. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. Its structural features may enhance its interaction with microbial cell membranes or metabolic pathways, making it a candidate for developing new antibiotics or antifungal agents. This application is particularly relevant in the context of rising antibiotic resistance .
3. Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory effects in vitro. By modulating inflammatory pathways and cytokine production, it could serve as a basis for new anti-inflammatory drugs aimed at treating conditions such as arthritis or inflammatory bowel disease .
Agricultural Science
1. Plant Growth Regulation
Research suggests that derivatives of this compound can act as plant growth regulators. They may enhance growth rates and improve resistance to environmental stressors in crops. This application is particularly beneficial in sustainable agriculture practices where reducing chemical fertilizers is a priority .
2. Pest Resistance
The compound's bioactive properties can be harnessed to develop natural pesticides or herbicides. By targeting specific metabolic pathways in pests while minimizing harm to beneficial organisms, it presents an eco-friendly alternative to synthetic chemicals .
Biochemistry
1. Enzyme Inhibition
The structure of this compound suggests potential as an enzyme inhibitor. Research into its interactions with specific enzymes could lead to advancements in drug design for diseases where enzyme activity is dysregulated .
2. Glycosylation Studies
Given its glycoside structure, this compound may serve as a model for studying glycosylation processes in cells. Understanding these processes is vital for developing therapies for diseases related to glycan metabolism .
Summary of Findings
Comparaison Avec Des Composés Similaires
Hesperidin [(2S)-5-Hydroxy-2-(3-Hydroxy-4-Methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-Trihydroxy-6-Methyloxan-2-Yl]Oxymethyl]Oxan-2-Yl]Oxy-2,3-Dihydrochromen-4-One]
- Key Differences: Replaces the sulfate group with a rhamnose-glucose disaccharide. Contains a dihydrochromenone (flavanone) core instead of a coumarin.
- Bioactivity: Hesperidin exhibits anti-inflammatory and antioxidant effects but lacks the sulfation-mediated heparin-mimetic activity seen in the target compound .
Mannose 6-Sulfate (CAS 99217-62-6)
- Key Differences: Simpler monosaccharide structure (C6 sulfated mannose). Lacks the coumarin aglycone.
Isorhamnetin 3-Sophoroside-7-Rhamnoside
- Key Differences: Flavonol glycoside with sophorose (glucose-glucose) and rhamnose units. Sulfate-free but shares high polarity (PSA: 413 Ų).
- Bioactivity: Demonstrates anti-cancer activity via kinase inhibition, whereas the target compound’s sulfate may enhance anticoagulant properties .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | PSA (Ų) | LogP | HBD | HBA |
|---|---|---|---|---|---|
| Target Compound | 472.40 | 250 | -1.5 | 6 | 12 |
| Hesperidin | 610.52 | 269 | -0.7 | 8 | 15 |
| Mannose 6-Sulfate | 260.22 | 170 | -3.8 | 5 | 9 |
| Isorhamnetin 3-Soph-7-Rha | 756.68 | 413 | -2.5 | 15 | 26 |
Trends:
- Sulfation reduces LogP (increases hydrophilicity) compared to non-sulfated analogues.
- Larger glycosides (e.g., Isorhamnetin) show higher PSA and HBA due to multiple sugar units .
Méthodes De Préparation
Synthesis of 7-Hydroxy-4-Methylcoumarin
The 4-methylcoumarin core is synthesized via the Pechmann condensation , a widely used method for coumarin derivatives . Resorcinol and ethyl acetoacetate react in the presence of a Brønsted acid catalyst (e.g., concentrated H<sub>2</sub>SO<sub>4</sub> or Amberlyst-15). The reaction proceeds via intermediate keto-enol tautomerization, followed by cyclization and dehydration .
Procedure :
-
Resorcinol (1.0 equiv) and ethyl acetoacetate (1.2 equiv) are dissolved in glacial acetic acid.
-
Concentrated H<sub>2</sub>SO<sub>4</sub> (0.5 equiv) is added dropwise at 0°C.
-
The mixture is stirred at 80°C for 6 hours, poured into ice water, and neutralized with NaHCO<sub>3</sub>.
-
The precipitate is filtered and recrystallized from ethanol to yield 7-hydroxy-4-methylcoumarin (85–92% yield) .
Key Data :
| Parameter | Value |
|---|---|
| Melting Point | 185–187°C |
| IR (KBr) | 1685 cm<sup>−1</sup> (C=O) |
| <sup>1</sup>H NMR | δ 6.75 (s, 1H, H-3) |
Preparation of the Sugar Moiety
The trihydroxyoxane (pyranose) component requires stereospecific synthesis. D-Glucose derivatives are commonly used due to their natural abundance and compatible hydroxyl group configuration .
Protection Strategy :
-
Peracetylation : Glucose is treated with acetic anhydride in pyridine to form β-D-glucose pentaacetate .
-
Selective Deprotection : The C2 acetate is removed via Zemplén transesterification (MeOH/NaOMe) to expose the hydroxyl for subsequent glycosylation .
Intermediate :
(2R,3R,4S,5R,6S)-3,4,5-Triacetoxy-6-(hydroxymethyl)oxan-2-yl acetate
Glycosylation of Coumarin and Sugar
The 7-hydroxy group of the coumarin is coupled to the C6 hydroxyl of the sugar via Koenigs-Knorr glycosylation .
Procedure :
-
The sugar derivative (1.0 equiv) is activated with Ag<sub>2</sub>CO<sub>3</sub> and AgOTf in anhydrous CH<sub>2</sub>Cl<sub>2</sub>.
-
7-Hydroxy-4-methylcoumarin (1.2 equiv) is added, and the reaction is stirred under N<sub>2</sub> at 25°C for 12 hours.
-
Deprotection with NaOMe/MeOH yields the glycosylated product[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methanol (68–75% yield) .
Optimization :
-
Catalyst : BF<sub>3</sub>·Et<sub>2</sub>O improves regioselectivity (β-anomer preferred) .
-
Solvent : Anhydrous CH<sub>2</sub>Cl<sub>2</sub> minimizes side reactions.
Sulfation of the Primary Hydroxyl
The primary alcohol on the sugar’s methyl group is sulfated using chlorosulfonic acid or SO<sub>3</sub>-pyridine complex .
Procedure :
-
The glycosylated intermediate (1.0 equiv) is dissolved in dry DMF at 0°C.
-
SO<sub>3</sub>-pyridine complex (2.5 equiv) is added portionwise, and the mixture is stirred for 4 hours.
-
The reaction is quenched with ice water, and the product is extracted with EtOAc. Purification via silica gel chromatography (CHCl<sub>3</sub>/MeOH, 9:1) yields the title compound (55–62% yield) .
Challenges :
-
Over-sulfation is mitigated by controlling stoichiometry and temperature.
-
Acidic conditions may hydrolyze the glycosidic bond; neutral pH is maintained .
Purification and Characterization
Purification :
-
HPLC : C18 column, 70% MeOH/H<sub>2</sub>O, flow rate 1.0 mL/min .
-
Crystallization : Ethanol/water (3:1) yields needle-shaped crystals.
Spectroscopic Data :
Comparative Analysis of Sulfation Methods
| Method | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| SO<sub>3</sub>-Pyridine | Non-aqueous | 62 | 98 |
| Chlorosulfonic Acid | MeOH/H<sub>2</sub>O | 58 | 95 |
| H<sub>2</sub>SO<sub>4</sub>/Ac<sub>2</sub>O | Acetic Anhydride | 42 | 88 |
Challenges and Optimization Strategies
-
Glycosylation Efficiency : Use of trichloroacetimidate donors increases β-selectivity to >90% .
-
Sulfation Regioselectivity : Bulky protecting groups (e.g., tert-butyldimethylsilyl) direct sulfation to the primary hydroxyl .
-
Stability : The sulfate ester is prone to hydrolysis; lyophilization is preferred for long-term storage .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate?
- Methodological Answer : The compound can be synthesized via glycosylation of the chromene moiety followed by sulfation. Key steps include:
Glycosylation : Use a protected glucose derivative (e.g., 6-O-benzoyl-D-glucose) to react with 4-methyl-2-oxochromen-7-ol under acidic conditions .
Deprotection : Remove benzoyl groups using alkaline hydrolysis (e.g., NaOH in methanol).
Sulfation : Treat the hydroxyl group with sulfur trioxide-triethylamine complex in anhydrous DMF .
- Critical Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 4:1) and confirm purity using HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) .
Q. How to characterize the compound’s structure using spectroscopic techniques?
- Methodological Answer :
- NMR :
- ¹H NMR : Identify anomeric protons (δ 4.8–5.2 ppm for α/β configurations) and chromene aromatic protons (δ 6.8–7.5 ppm) .
- ¹³C NMR : Confirm sulfation at ~δ 70–80 ppm for C-O-SO₃⁻ .
- Mass Spectrometry : Use HRMS (ESI-negative mode) to detect [M-H]⁻ ions; expected m/z ~495.1 .
- IR : Validate sulfate ester presence via S-O stretching (1250–1220 cm⁻¹) and C-O-SO₃⁻ (1050–1000 cm⁻¹) .
Q. What are the solubility and stability considerations for experimental use?
- Solubility : The compound is polar due to sulfate and hydroxyl groups. Use DMSO for stock solutions (≥10 mM) and dilute in PBS (pH 7.4) for assays. Precipitation may occur in high-salt buffers .
- Stability :
- pH Sensitivity : Degrades in alkaline conditions (pH >8); store at pH 5–6 .
- Temperature : Stable at –20°C for long-term storage; avoid freeze-thaw cycles .
Advanced Research Questions
Q. How to design experiments to evaluate its bioactivity in diabetic or cancer models?
- In Vivo Models :
- Diabetic Rats : Administer 50–100 mg/kg/day orally for 4 weeks. Monitor glycemic parameters (fasting glucose, HbA1c) and retinal oxidative stress markers (MDA, SOD) .
- Cancer Stem Cells : Use IC₅₀ doses (determined via MTT assay) in 3D spheroid cultures. Assess Hedgehog pathway inhibition via Gli1 mRNA quantification .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Data Analysis Framework :
Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HepG2, MCF-7) to rule out cell-specific effects .
Metabolite Interference : Test if sulfated vs. desulfated derivatives exhibit differing activities using LC-MS to confirm compound integrity .
Pathway Crosstalk : Use siRNA knockdown (e.g., SGLT2, Hedgehog) to isolate mechanism-specific effects .
- Statistical Tools : Apply ANOVA with post-hoc Tukey tests to compare groups; report effect sizes (Cohen’s d) .
Q. What computational methods predict its interactions with biological targets?
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Glide .
- Targets : Prioritize SGLT2 (PDB: 7VSI) or Hedgehog pathway proteins (PTCH1: 6N7H).
- Parameters : Grid box centered on active sites (20 ų), Lamarckian GA for conformational sampling .
- MD Simulations :
- Setup : Run 100-ns simulations in GROMACS with CHARMM36 forcefield. Analyze RMSD (<2 Å indicates stability) and binding free energy (MM/PBSA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
